Crocin 2

Anti-inflammatory Nitric Oxide Inhibition Macrophage Assay

Differing by a single glucose unit profoundly alters Crocin 2's pharmacology. With 7 sugar residues, this specific glycosylation state yields intermediate NO inhibitory potency (IC50 31.1 μM vs. Crocin 1: 58.9 μM, Crocetin: 29.9 μM)—ideal for cellular uptake and signaling SAR studies. It uniquely disrupts α-synuclein fibrils for Parkinson's disease models and synergizes with Crocin 1 in ischemia-reperfusion neuroprotection. As a distinct HPLC reference standard, it ensures batch-to-batch consistency for saffron/gardenia-derived products in regulatory compliance workflows. ≥98% purity.

Molecular Formula C38H54O19
Molecular Weight 814.8 g/mol
CAS No. 55750-84-0
Cat. No. B190857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrocin 2
CAS55750-84-0
SynonymsCrocetingentiobiosylglucosyl ester;  Tricrocin;  Crocin 2;  b-D-Glucopyranose 6-O-b-D-glucopyranosyl-1-[(2E,4E,6E,8E,10E,12E,14E)-b-D-glucopyranosyl 2,6,11,15-tetramethyl-2,4,6,8,10,12,14-hexadecaheptaenedioate]
Molecular FormulaC38H54O19
Molecular Weight814.8 g/mol
Structural Identifiers
SMILESCC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C38H54O19/c1-18(11-7-13-20(3)34(50)56-37-32(48)29(45)26(42)23(16-40)54-37)9-5-6-10-19(2)12-8-14-21(4)35(51)57-38-33(49)30(46)27(43)24(55-38)17-52-36-31(47)28(44)25(41)22(15-39)53-36/h5-14,22-33,36-49H,15-17H2,1-4H3/b6-5+,11-7+,12-8+,18-9+,19-10+,20-13+,21-14+/t22-,23-,24-,25-,26-,27-,28+,29+,30+,31-,32-,33-,36-,37+,38+/m1/s1
InChIKeyCZSBHMFVVLYIQQ-DRVLGOCHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Crocin 2 (CAS 55750-84-0) Baseline Profile: Structural Identity and Pharmacological Class


Crocin 2 (Crocin II, CAS 55750-84-0) is a water-soluble carotenoid glycoside belonging to the crocin family, characterized by a crocetin aglycone core esterified with gentiobiose and glucose moieties [1]. It is naturally isolated from Gardenia jasminoides fruits and Crocus sativus stigmas, and is recognized for its antioxidant, anticancer, and antidepressant activities [1]. Structurally, it contains seven glucose units, distinguishing it from Crocin 1 (eight glucose units) and Crocin 3 (six glucose units), a feature that critically influences its stability and bioactivity [2].

Crocin 2 vs. Analogs: Why Glycosylation Patterns Dictate Functional Substitutability


Generic substitution among crocin species is scientifically unsound due to the profound impact of glycosylation degree on key performance attributes. The number and type of sugar residues attached to the crocetin core dictate compound stability [1], ocular vasodilatory potency [2], and anti-aggregation efficacy [3]. Consequently, selecting the appropriate crocin analog is critical for experimental reproducibility and targeted therapeutic development. The following quantitative evidence delineates the specific, measurable differentiators that define Crocin 2's unique profile relative to its closest in-class comparators.

Crocin 2 (CAS 55750-84-0) Quantitative Differentiation Data: Head-to-Head Comparisons vs. Crocin 1, Crocetin, and Crocin 4


Anti-inflammatory Potency: Crocin 2 IC50 vs. Crocin 1 and Crocin 4 in LPS-Stimulated Macrophages

In a direct head-to-head comparison, Crocin 2 (Compound 3) demonstrated an intermediate anti-inflammatory potency between Crocin 1 and Crocetin in inhibiting LPS-induced NO production in RAW 264.7 macrophages [1]. Specifically, Crocin 2 inhibited NO production with an IC50 of 31.1 μM, which is 47% more potent than Crocin 1 (IC50 58.9 μM) but 4% less potent than Crocetin (IC50 29.9 μM) [1].

Anti-inflammatory Nitric Oxide Inhibition Macrophage Assay

Ocular Vasodilation: Differential Potency of Disaccharide vs. Monosaccharide Crocin Analogs

A comparative study on crocin analogs revealed a structure-activity relationship where disaccharide analogs (Crocin 1 and Crocin 2) are significantly less potent than monosaccharide analogs (Crocin 3 and Crocin 4) in increasing ocular blood flow [1]. While the study does not provide a direct IC50 for blood flow increase, it explicitly states that Crocin 2 (a disaccharide analog) belongs to the less potent class compared to the monosaccharide variants [1].

Ocular Pharmacology Vasodilation Retinal Blood Flow

Stability Under Stress: Glycosylation-Dependent Degradation Kinetics

A comparative stability study under accelerated conditions (pH 3, 1200 lux light, 60°C) demonstrated that the half-life (t1/2) of crocins significantly decreases as the number of sugar groups increases [1]. As Crocin 2 contains seven glucose moieties, its stability is predicted to be intermediate between the more stable Crocin 3 (six glucose moieties) and the less stable Crocin 1 (eight glucose moieties) [1].

Compound Stability Glycosylation Storage Optimization

Inhibition of α-Synuclein Aggregation: Comparative Efficacy vs. Crocetin and Crocin 1

In a study assessing the inhibition of α-synuclein (αS) aggregation, a hallmark of Parkinson's disease, Crocin 2, Crocin 1, and Crocetin all demonstrated anti-aggregation and fibril dissociation effects [1]. Crocetin was the most potent, while the glycosylated crocins (Crocin 1 and Crocin 2) showed comparable, though slightly lower, efficacy [1]. The study confirms that glycosylation does not abolish activity but modulates potency, with Crocin 2 retaining significant activity [1].

Neurodegeneration Parkinson's Disease Protein Aggregation

Gastrointestinal Absorption Efficiency: Differential Transport of Crocin 2 vs. Crocetin

Transport studies using Caco-2 and MKN-28 cell monolayers demonstrated that Crocetin exhibits the highest gastrointestinal transport efficiency among the major Gardenia carotenoids, while Crocin 2 (along with Crocin 1) shows lower, yet detectable, absorption [1]. This differential absorption aligns with the known metabolic conversion of crocins to crocetin in vivo, highlighting a key pharmacokinetic distinction [1].

Pharmacokinetics Intestinal Absorption Bioavailability

Neuroprotective Synergy: Crocin 1 and Crocin 2 Exhibit Additive Effects in Ischemia-Reperfusion Injury

In a rat cerebral ischemia-reperfusion injury model, both Crocin 1 and Crocin 2 demonstrated protective effects by downregulating Casp3 and Nfkb1 mRNA and improving antioxidant capacity [1]. Notably, the combination of Crocin 1 and Crocin 2 exhibited synergistic effects, suggesting that co-administration may enhance therapeutic outcomes beyond what is achievable with either compound alone [1].

Neuroprotection Ischemic Stroke Synergy

Crocin 2 (CAS 55750-84-0): High-Value Application Scenarios Aligned with Differential Evidence


Targeted Anti-inflammatory Studies Requiring an Intermediate Potency Glycosylated Crocin

Based on its IC50 of 31.1 μM for NO inhibition in LPS-stimulated macrophages [1], Crocin 2 serves as an ideal compound for anti-inflammatory research where the goal is to investigate the impact of glycosylation on cellular uptake, intracellular signaling, and downstream effects. Its intermediate potency relative to Crocin 1 (58.9 μM) and Crocetin (29.9 μM) provides a precise tool for structure-activity relationship (SAR) studies [1].

Neurodegeneration Research Focused on Modulating α-Synuclein Aggregation

Given its confirmed ability to inhibit α-synuclein aggregation and dissociate preformed fibrils [1], Crocin 2 is directly applicable in Parkinson's disease and related synucleinopathy models. Its glycosylated structure offers distinct physicochemical properties (e.g., solubility) compared to the more potent aglycone Crocetin, allowing researchers to probe the role of glycosylation in brain penetration and target engagement [1].

Combination Neuroprotective Formulation Development

The demonstrated synergistic effect of Crocin 2 with Crocin 1 in an ischemia-reperfusion injury model [1] justifies its inclusion in combination drug discovery programs for stroke and other acute neurological injuries. Procurement of Crocin 2 is essential for replicating this synergy and exploring optimal co-administration ratios to enhance neuroprotective outcomes beyond single-agent therapies [1].

Analytical Reference Standard for Quality Control and Metabolite Profiling

Due to its distinct retention time and spectral properties as a specific crocin congener [1], Crocin 2 is a critical reference standard for HPLC-based quantification of crocin mixtures in natural product extracts, dietary supplements, and pharmaceutical preparations. Its use ensures accurate profiling of crocin-2 content, which is essential for batch-to-batch consistency and regulatory compliance in saffron- and gardenia-derived products [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Crocin 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.